molecular formula C9H15NO2 B1276909 tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 73286-70-1

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No. B1276909
CAS RN: 73286-70-1
M. Wt: 169.22 g/mol
InChI Key: YEBDZDMYLQHGGZ-UHFFFAOYSA-N
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Description

“tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate”, also known as N-Boc-2,5-dihydro-1H-pyrrole, is a pyrroline and a carboxylic acid . It has the empirical formula C9H15NO2 and a molecular weight of 169.22 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate” is represented by the SMILES string CC(C)(C)OC(=O)N1CC=CC1 . The InChI representation is InChI=1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-5H,6-7H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate” are as follows :

Scientific Research Applications

Synthesis of β-Aryl-GABA Analogues

N-Boc-3-Pyrroline: is utilized in the synthesis of β-aryl-γ-aminobutyric acid (GABA) analogues through a process known as Heck arylation with arenediazonium salts . These analogues are significant due to their potential role in modulating GABAergic activity, which is crucial in treating neurological disorders such as epilepsy, anxiety, and sleep disturbances.

Preparation of Aryl Pyrrolizidines

This compound serves as a precursor in the synthesis of aryl pyrrolizidines . Pyrrolizidines are a class of organic compounds with a five-membered ring structure that exhibit a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.

Development of Antibacterial Compounds

Researchers have employed N-Boc-3-Pyrroline in the synthesis of various antibacterial compounds . The structural flexibility of pyrrolines allows for the creation of diverse molecules that can be optimized for antibacterial efficacy.

Creation of Regioisomeric 3-Hydroxyisoxazolinyl Prolines

N-Boc-3-Pyrroline: is used in the preparation of regioisomeric 3-hydroxyisoxazolinyl prolines . These compounds are of medicinal interest due to their potential as bioactive molecules in drug discovery, particularly in the context of proline-rich peptides.

Enantioselective Catalysis

The compound has been involved in enantioselective catalysis, specifically in the palladium-catalyzed α-arylation of N-Boc pyrrolidine . This process is crucial for the synthesis of chiral molecules, which are essential in the pharmaceutical industry for creating drugs with improved efficacy and reduced side effects.

Asymmetric Hydrogen-Transfer Bioreduction of Ketones

N-Boc-3-Pyrroline: has been used as a starting material in asymmetric hydrogen-transfer bioreduction of ketones . This method is important for producing chiral alcohols, which are valuable intermediates in the synthesis of various pharmaceuticals.

Synthesis of Spirocyclic Tetrahydrofuran

It also finds application in the synthesis of spirocyclic tetrahydrofuran derivatives . Spirocyclic compounds are known for their complexity and biological relevance, often found in natural products with pharmacological importance.

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . The safety precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is known that this compound is used as a precursor in the synthesis of various complex molecules, including natural products and medicinally active compounds .

Mode of Action

N-Boc-3-Pyrroline is primarily used as a building block in organic synthesis. It participates in various chemical reactions to form more complex structures. For instance, it has been used effectively in Heck arylations for the preparation of various 4-aryl endocyclic enecarbamates . The compound’s interaction with its targets typically involves the formation or breaking of chemical bonds, leading to structural changes in the target molecules.

Biochemical Pathways

It has been used in the preparation of regioisomeric 3-hydroxyisoxazolinyl prolines, which are known to be medicinally active . This suggests that the compound may indirectly influence biochemical pathways through its role in the synthesis of bioactive molecules.

Result of Action

For example, it has been used in the synthesis of β-aryl-GABA analogues , which are known to interact with GABA receptors in the nervous system.

Action Environment

The action, efficacy, and stability of N-Boc-3-Pyrroline can be influenced by various environmental factors. For instance, its reactivity in chemical reactions can be affected by factors such as temperature, solvent, and the presence of catalysts. In a biological context, factors such as pH and the presence of other biomolecules could potentially influence its action .

properties

IUPAC Name

tert-butyl 2,5-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBDZDMYLQHGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408785
Record name tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

CAS RN

73286-70-1
Record name N-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73286-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of N-Boc-3-Pyrroline in organic synthesis?

A1: N-Boc-3-Pyrroline serves as a versatile precursor for various five-membered nitrogen-containing heterocycles. For instance, it can undergo Heck arylation with diazonium salts, leading to the efficient synthesis of 4-aryl endocyclic enecarbamates and N-Boc-2,4-diaryl 3-pyrrolines. [] This highlights its utility in building diverse molecular scaffolds with potential pharmaceutical applications.

Q2: What are the limitations of current synthetic approaches to N-Boc-3-Pyrroline, and what are potential future directions?

A4: As mentioned, the Delépine reaction, while utilizing a greener solvent, suffers from inherent drawbacks like poor atom economy and the generation of potentially hazardous byproducts like formaldehyde and bis(chloromethyl)ether. [] Future research could focus on developing more sustainable and efficient synthetic routes, potentially exploring alternative catalysts or reaction conditions to minimize waste and enhance atom economy.

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